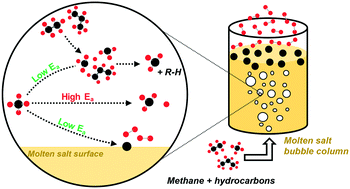Influence of hydrocarbon feed additives on the high-temperature pyrolysis of methane in molten salt bubble column reactors†
Reaction Chemistry & Engineering Pub Date: 2022-02-14 DOI: 10.1039/D1RE00517K
Abstract
Molten salts are excellent heat transfer fluids and a reaction environment for methane pyrolysis to produce hydrogen and a solid carbon co-product. In a high temperature molten salt bubble column reactor, the carbon co-product of pyrolysis can be continuously produced, transported, and separated from the liquid salt and gas phase hydrogen. To make use of methane pyrolysis as a low-CO2 process for hydrogen production, an economical process is necessary with high single-pass methane conversion and efficient, low-cost solid carbon separation and handling. In this work, we investigate the addition of low-cost, higher molecular weight hydrocarbons to the methane feed in molten KCl bubble column reactors as a means of increasing methane conversion during pyrolysis and reducing salt residues in the carbon product. Addition of only 2% (by volume) of ethane, propane, butane, acetylene, or benzene results in significant increases in the initial rates of methane decomposition. The rate continues to increase with increasing amounts of ethane and propane up to approximately 10%. We speculate that in KCl, which has little surface activity, the more facile bond cleavage of the additives increases the radical population in the gas phase. In the catalytic MnCl2–KCl system, propane addition does not impact the methane decomposition rate, which is instead controlled by the rate of reaction at the gas–liquid interface. The carbon produced by pyrolysis in KCl from methane with hydrocarbon additives was observed to have less residual salt contamination than carbon produced from pure methane.


Recommended Literature
- [1] Contents list
- [2] Recombinase amplified CRISPR enhanced chain reaction (RACECAR) for viral genome detection†
- [3] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†
- [4] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [5] Back cover
- [6] Estimates of average bond energies and resonance energies of hydrocarbons
- [7] Perovskite Sr0.95Ce0.05CoO3−δ loaded with copper nanoparticles as a bifunctional catalyst for lithium-air batteries†
- [8] pHEMA hydrogels with pendant triazinyl-β-cyclodextrin as an efficient and recyclable reservoir for loading and release of plant-based mosquito repellents: a new aqueous mosquito repellent formulation†
- [9] Study of plasma coagulation induced by contact with calcium chloride solution
- [10] Modification of Cu–ZnO–ZrO2 catalysts with La2O3 to quantitatively tune Cu+–Cu0 dual sites for hydrogenation of dimethyl adipate to produce 1,6-hexanediol†










